An In-depth Technical Guide to Ivermectin EP Impurity H
An In-depth Technical Guide to Ivermectin EP Impurity H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin EP Impurity H, a critical related substance in the quality control of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical identity, formation, and analytical quantification, and discusses its known biological implications.
Introduction to Ivermectin and Its Impurities
Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones, renowned for its potent anthelmintic and insecticidal properties. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H₂B1a), which constitutes at least 80%, and 22,23-dihydroavermectin B1b (H₂B1b). The presence of impurities in the final drug product can impact its purity, potency, and safety, necessitating rigorous analytical control. Ivermectin EP Impurity H is one such specified impurity in the European Pharmacopoeia (EP).
Chemical Identity of Ivermectin EP Impurity H
Ivermectin EP Impurity H is the monosaccharide derivative of Ivermectin B1a, formed by the loss of the terminal oleandrose (B1235672) sugar moiety.
| Identifier | Information |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2][3] |
| Synonyms | Ivermectin B1a Mono-Sugar Derivative, Ivermectin Monosaccharide, Ivermectin B1 monosaccharide[1][4][5] |
| CAS Number | 71837-27-9[1][2][6] |
| Molecular Formula | C₄₁H₆₂O₁₁[1][7][8] |
| Molecular Weight | 730.94 g/mol [1][4][7] |
| Appearance | White to Off-White Solid[5] |
Formation and Synthesis
Ivermectin EP Impurity H is primarily formed through the acid-catalyzed hydrolysis of Ivermectin.[2][7] The glycosidic bond linking the two sugar units in the disaccharide chain of Ivermectin is susceptible to cleavage under acidic conditions, resulting in the loss of the terminal sugar and the formation of the monosaccharide impurity.[7] While detailed, step-by-step synthesis protocols for its use as a reference standard are proprietary, the general principle involves the controlled acid hydrolysis of Ivermectin B1a.
Structural Relationship
The structural difference between Ivermectin B1a and Impurity H is the absence of the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl (oleandrose) group at the 4' position of the remaining sugar.
Analytical Methodologies
The quantification of Ivermectin EP Impurity H is typically performed using High-Performance Liquid Chromatography (HPLC), as outlined in the European Pharmacopoeia.
Experimental Protocol: HPLC for Related Substances
This protocol is a composite based on the methodologies described in the European Pharmacopoeia and related publications for the analysis of Ivermectin and its impurities.
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Chromatographic System:
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Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.[5]
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Mobile Phase: A mixture of water, methanol (B129727), and acetonitrile (B52724) (e.g., 15:34:51 v/v/v).[5]
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Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
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Detection: UV spectrophotometer at 254 nm.[5]
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Injection Volume: 20 µL.[5]
-
-
Solutions:
-
Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference and test solutions.
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Identify the peaks based on their retention times relative to the principal peaks of Ivermectin H₂B1a and H₂B1b.
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Calculate the percentage of each impurity using the peak areas.
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European Pharmacopoeia Limits for Ivermectin Impurities
| Impurity | Limit |
| Impurity with a relative retention of 1.3 to 1.5 | Not more than 2.5% |
| Any other impurity | Not more than 1.0% |
| Total Impurities | Not more than 5.0% |
| Disregard limit | 0.05% |
(Data sourced from European Pharmacopoeia 7.0)[1]
Experimental Workflow
The general workflow for the identification and quantification of Ivermectin impurities is as follows:
Biological Activity and Toxicological Profile
Biological Activity
Research indicates that Ivermectin monosaccharide (Impurity H) exhibits distinct biological properties compared to the parent Ivermectin molecule. It is a potent inhibitor of nematode larval development. However, it is reported to be devoid of the paralytic activity that characterizes Ivermectin. This is because the disaccharide structure of Ivermectin is crucial for its high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, which leads to paralysis and death of the parasite. The absence of the second sugar moiety in Impurity H likely reduces its binding affinity and alters its mechanism of action. Interestingly, the monosaccharide has been suggested as a sensitive probe for detecting certain types of ivermectin resistance.
Toxicological Data
Conclusion
Ivermectin EP Impurity H is a critical process-related impurity and degradation product of Ivermectin. Its formation through hydrolysis necessitates strict control during manufacturing and storage. The analytical methods outlined in the European Pharmacopoeia provide a robust framework for its quantification, ensuring the quality and safety of Ivermectin formulations. While it possesses some biological activity, its profile differs significantly from the parent drug. For drug development professionals, understanding the chemical nature, formation, and analytical control of Impurity H is essential for regulatory compliance and for producing a safe and effective pharmaceutical product.
References
- 1. drugfuture.com [drugfuture.com]
- 2. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. merck.com [merck.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]
- 8. Ivermectin EP Impurity H | Axios Research [axios-research.com]
